2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride

Vue d'ensemble

Description

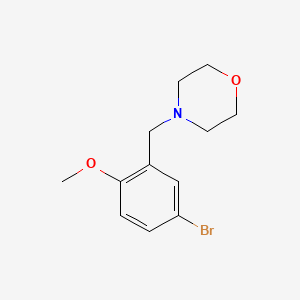

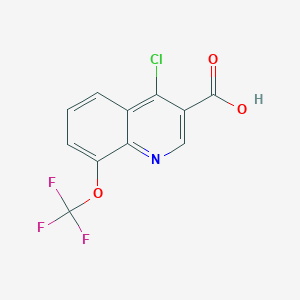

“2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C10H6Cl2N2O3S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzenesulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not provided in the available sources .Applications De Recherche Scientifique

Non-Alcoholic Steatohepatitis (NASH) Treatment

Compounds in the pyridazinone series, which are structurally similar to the one , have been identified as significantly more selective for thyroid hormone receptor β (THR-β). This selectivity could be beneficial for treating NASH due to the effects of thyroid hormone (TH) on lipid levels being primarily mediated by THR-β in the liver .

Anticonvulsant Activity

Related compounds have been synthesized and evaluated for anticonvulsant activity using models like PTZ (Pentylenetetrazole). These studies suggest that derivatives of dihydropyridazinone might possess anticonvulsant properties .

Muscle Relaxant Activity

In addition to anticonvulsant properties, some dihydropyridazinone derivatives have also been evaluated for muscle relaxant activity. This suggests a potential application in conditions requiring muscle relaxation .

Matrix Metalloproteinase Inhibition

Derivatives of dihydropyridazinone have been designed and synthesized to evaluate their inhibition effects on matrix metalloproteinases (MMPs), particularly MMP 13. This indicates a possible application in inhibiting MMPs, which are involved in tissue remodeling and degradation .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride is the Thyroid Hormone Receptor (THR) . The THR is a type of nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling genes involved in growth, development, and metabolism .

Mode of Action

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride interacts with its target, the THR, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormones. The compound has been found to be highly selective for the THR-beta subtype over the THR-alpha subtype , which means it primarily activates THR-beta receptors. This selectivity helps to maximize the desired therapeutic effects while minimizing potential side effects .

Biochemical Pathways

Upon activation of the THR-beta receptor, 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride influences several biochemical pathways. Most notably, it affects lipid metabolism, leading to decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) . This is particularly beneficial in the treatment of dyslipidemia, a condition characterized by abnormal lipid levels in the blood .

Pharmacokinetics

It has been administered at once daily oral doses of 50 mg or higher for 2 weeks in healthy volunteers, leading to decreased LDL-C and TG levels .

Result of Action

The molecular and cellular effects of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride’s action primarily involve changes in lipid metabolism. By activating the THR-beta receptor, it decreases levels of LDL-C and TG . This can help to reduce the risk of cardiovascular disease, which is often associated with high levels of these lipids .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s activity

Propriétés

IUPAC Name |

2-chloro-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O3S/c11-7-2-1-6(5-9(7)18(12,16)17)8-3-4-10(15)14-13-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOWETBVRCBCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methoxypropyl)amino]propanohydrazide](/img/structure/B1437097.png)

![3-[(2-Chlorobenzyl)amino]-N-methylpropanamide](/img/structure/B1437098.png)

![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)

![N-[4-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437101.png)

![5-((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-12-(benzoyloxy)-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-yl) 3-(tert-butyl) (4S,5R)-2-(4-methoxyphenyl)-4-phenyloxazolidine-3,5-dicarboxylate](/img/structure/B1437104.png)

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)

![(R)-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1437115.png)